3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate pyrrolidine derivatives. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is approximately 45%.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. It is known to act on alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar piperazine moiety used as an antihypertensive agent.
Uniqueness
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both piperazine and pyrrolidine-2,5-dione moieties
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17-15(20)11-13(16(17)21)19-9-7-18(8-10-19)12-5-3-4-6-14(12)22-2/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTHSYDHCFTZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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